Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound known for its unique bicyclic structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl6-bromo-2-azabicyclo[320]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a bromine atom, which makes it highly reactive in substitution reactions
Properties
Molecular Formula |
C11H18BrNO2 |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-4-7-8(12)6-9(7)13/h7-9H,4-6H2,1-3H3 |
InChI Key |
WDECMDQJFCNROU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2Br |
Origin of Product |
United States |
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